molecular formula C21H25N3O4 B2496518 (4-((6-Methylpyridin-2-yl)oxy)piperidin-1-yl)(2-((tetrahydrofuran-3-yl)oxy)pyridin-4-yl)methanone CAS No. 1903627-01-9

(4-((6-Methylpyridin-2-yl)oxy)piperidin-1-yl)(2-((tetrahydrofuran-3-yl)oxy)pyridin-4-yl)methanone

Cat. No. B2496518
CAS RN: 1903627-01-9
M. Wt: 383.448
InChI Key: LQIBGCQTPBJFEB-UHFFFAOYSA-N
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Description

This compound belongs to a class of chemicals characterized by their complex molecular structure, incorporating elements like piperidine and pyridine rings. These structures are of interest due to their potential pharmacological activities, including acting as antagonists to specific receptors or channels within biological systems. Research efforts often focus on understanding their synthesis, structure, and the variety of reactions they undergo due to their potential in medicinal chemistry.

Synthesis Analysis

The synthesis of compounds like “(4-((6-Methylpyridin-2-yl)oxy)piperidin-1-yl)(2-((tetrahydrofuran-3-yl)oxy)pyridin-4-yl)methanone” involves complex chemical reactions, typically starting from simpler pyridine and piperidine precursors. These syntheses often employ multi-step reactions, involving substitutions and transformations that introduce the functional groups and rings present in the final structure. The methodologies aim to optimize yields, reduce reaction times, and improve the overall efficiency of the synthesis process (Tsuno et al., 2017).

Molecular Structure Analysis

Detailed molecular structure analysis is crucial for understanding the physical and chemical properties of such compounds. Techniques such as X-ray crystallography, NMR spectroscopy, and single-crystal X-ray diffraction studies provide insights into the conformation, bond lengths, angles, and overall geometry of the compound. These analyses reveal that components like the piperidine and pyridine rings adopt specific conformations, which can influence the compound's reactivity and interaction with biological targets (Karthik et al., 2021).

Scientific Research Applications

Pharmacological Evaluation

This compound's derivatives have been evaluated for their pharmacological potential, particularly in the context of transient receptor potential vanilloid 4 (TRPV4) channel antagonism. These studies aim to develop new treatments for pain by inhibiting TRPV4 channels, which play a significant role in sensory perception and pain transmission. For example, novel derivatives showing analgesic effects in animal models highlight the therapeutic potential of these compounds in pain management (Tsuno et al., 2017).

Organic Synthesis and Chemical Structure

Research has also focused on the organic synthesis and structural analysis of these compounds. Studies include the development of efficient synthetic routes and the exploration of their chemical structures through crystallography. For instance, innovative synthetic methods have been reported for the synthesis of heterocycles containing both piperidine and pyridine rings, which are crucial for further pharmacological exploration (Zhang et al., 2020).

Mechanism of Action

While the exact mechanism of action for this compound is not available, similar compounds have shown a wide range of pharmacological activities . For example, some pyrimidine derivatives are known as antimicrobial, antiviral, antitumor, and antifibrotic compounds .

properties

IUPAC Name

[4-(6-methylpyridin-2-yl)oxypiperidin-1-yl]-[2-(oxolan-3-yloxy)pyridin-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O4/c1-15-3-2-4-19(23-15)27-17-6-10-24(11-7-17)21(25)16-5-9-22-20(13-16)28-18-8-12-26-14-18/h2-5,9,13,17-18H,6-8,10-12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQIBGCQTPBJFEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)OC2CCN(CC2)C(=O)C3=CC(=NC=C3)OC4CCOC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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